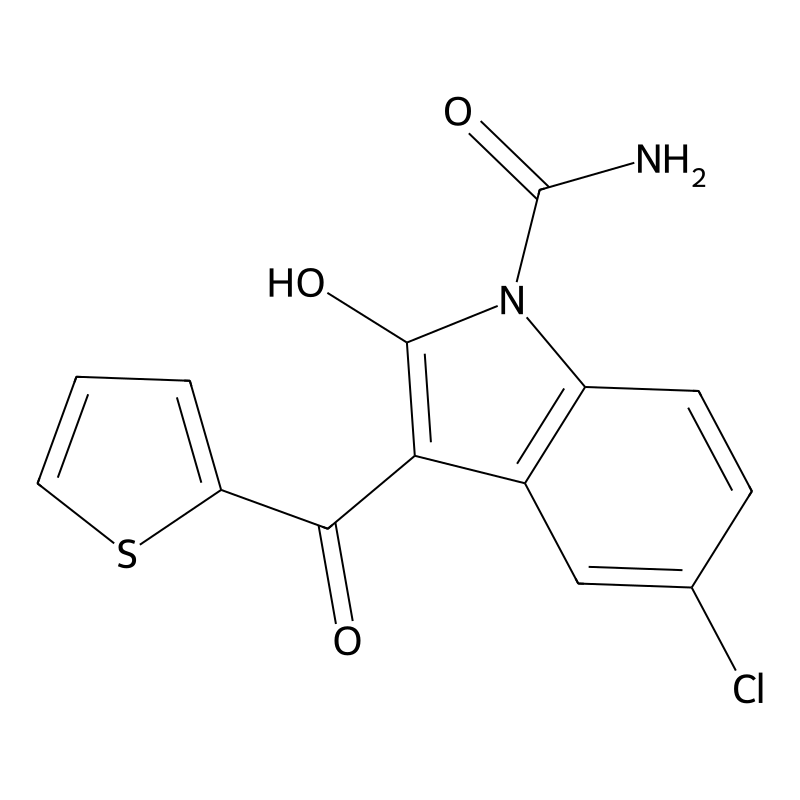

Tenidap

Content Navigation

For electrophysiology and inflammation models requiring simultaneous Kir2.3 activation and IL-1R downregulation without off-target ion channel effects, Tenidap (CAS 120210-48-2) provides a validated solution.

- Selective hKir2.3 opener (EC50 402 nM), no cross-reactivity with Kir2.1 or Kv1.5.

- Suppresses IL-1 receptor expression by up to 98% in chondrocytes.

- High DMSO solubility (100 mM) ideal for HTS serial dilutions.

- Ambient-shippable, stable long-term at 2-8°C.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Tenidap (CAS 120210-48-2) is a highly specialized oxindole derivative utilized in advanced pharmacological research as a multi-target tool compound. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that solely target arachidonic acid metabolism, Tenidap functions as a potent opener of inwardly rectifying potassium channels (specifically Kir2.3), a downregulator of interleukin-1 (IL-1) receptors, and a highly selective COX-1 inhibitor . In laboratory procurement, it is primarily sourced for complex in vitro models—such as chondrocyte signaling assays and patch-clamp electrophysiology—where researchers require simultaneous modulation of cytokine pathways and ion channel activity without the confounding off-target effects typical of generic channel openers or broad-spectrum NSAIDs [1].

Research Fit

Substituting Tenidap with conventional NSAIDs like indomethacin, naproxen, or piroxicam fundamentally compromises assay integrity when studying upstream cytokine regulation or ion channel dynamics. While standard NSAIDs effectively inhibit cyclooxygenase, they fail to downregulate IL-1 receptor expression at therapeutic concentrations, leaving upstream pro-inflammatory signaling intact [1]. Furthermore, generic potassium channel openers lack the strict isoform selectivity required for precise electrophysiological mapping. Tenidap uniquely activates hKir2.3 channels without significantly affecting hKir2.1 or Kv1.5 channels, a critical differentiation that prevents overlapping current artifacts in complex cellular models . Consequently, procuring Tenidap is essential for workflows that demand targeted Kir2.3 activation or dual cytokine/eicosanoid modulation.

Substitution Risk

Selective Kir2.3 Channel Activation

In in vitro electrophysiological assays, Tenidap demonstrates highly selective agonism of the inwardly rectifying potassium channel hKir2.3, achieving an EC50 of 402 nM. Crucially, it exhibits negligible activity on closely related hKir2.1 and Kv1.5 channels even at elevated concentrations . This strict isoform selectivity allows researchers to isolate Kir2.3-specific currents in complex neuronal or cardiac cell models without the confounding background noise typical of non-selective channel openers.

| Evidence Dimension | Channel Activation Potency (EC50) |

| Target Compound Data | hKir2.3 EC50 = 402 nM |

| Comparator Or Baseline | hKir2.1 and Kv1.5 (No significant activity / >50 µM) |

| Quantified Difference | >100-fold selectivity for Kir2.3 over Kir2.1 |

| Conditions | CHO cells expressing human Kir channels, Ba2+-sensitive 86Rb+ efflux or patch-clamp |

Ensures precise isolation of Kir2.3 currents in electrophysiological screening without off-target channel interference.

IL-1 Receptor Downregulation vs. NSAIDs

When applied to normal human articular chondrocytes, Tenidap actively downregulates IL-1 receptor (IL-1R) expression with an IC50 of 10.1 µg/mL, achieving up to 98% maximum inhibition at 20 µg/mL over 48 hours. In direct contrast, standard benchmark NSAIDs such as indomethacin and naproxen show minimal to no consistent effect on IL-1R levels at their respective therapeutic concentrations (e.g., indomethacin yields only a 6% reduction at 1.5 µg/mL) [1]. This quantitative divergence confirms Tenidap's utility in assays requiring active suppression of cytokine receptor density rather than just downstream enzyme blockade.

| Evidence Dimension | IL-1R Level Reduction in Chondrocytes |

| Target Compound Data | Tenidap (IC50 = 10.1 µg/mL; 98% max inhibition) |

| Comparator Or Baseline | Indomethacin (6% reduction at 1.5 µg/mL) |

| Quantified Difference | 92% greater maximum receptor downregulation at therapeutic baseline |

| Conditions | Normal human articular chondrocytes, 48-hour incubation |

Validates the compound as a mandatory selection for cellular models requiring upstream cytokine receptor modulation rather than simple COX inhibition.

Optimized DMSO Solubility for HTS

For mainstream laboratory workflows, precursor handling and stock stability are critical. Tenidap exhibits excellent solubility in dimethyl sulfoxide (DMSO), allowing for the preparation of highly concentrated stock solutions up to 100 mM . Compared to standard aqueous buffers where the free acid form demonstrates poor solubility and rapid precipitation, the 100 mM DMSO stock ensures reliable serial dilutions for high-throughput screening (HTS) platforms. When stored at -20°C, these DMSO stocks maintain chemical integrity for up to one month, streamlining repetitive assay preparation .

| Evidence Dimension | Maximum stable stock concentration |

| Target Compound Data | 100 mM in DMSO |

| Comparator Or Baseline | Aqueous physiological buffers (poor solubility / precipitation risk) |

| Quantified Difference | Enables >1000x concentration factor for low-volume assay spiking |

| Conditions | DMSO vehicle, warmed to RT, verified precipitate-free |

Guarantees reliable, reproducible serial dilutions in high-throughput cell-based and electrophysiological assays without premature compound precipitation.

Ambient Shipping Stability

For procurement departments, cold-chain logistics represent a significant cost and failure risk. Tenidap is shipped as a stable solid powder under ambient conditions and only requires standard refrigeration (2-8°C) for long-term storage . When utilized as an alternative to labile biological IL-1 receptor antagonists (which often demand strict -20°C to -80°C cold chains and are highly sensitive to freeze-thaw cycles), Tenidap provides a highly stable, small-molecule approach to IL-1R downregulation. Furthermore, its prepared DMSO stock solutions remain viable for up to one month at -20°C, minimizing reagent waste .

| Evidence Dimension | Shipping and long-term storage requirements |

| Target Compound Data | Ambient shipping; 2-8°C solid storage; 1-month -20°C solution stability |

| Comparator Or Baseline | Peptide/Biologic IL-1 inhibitors (Strict cold-chain shipping; freeze-thaw degradation risk) |

| Quantified Difference | Elimination of dry-ice shipping requirements and extended solution viability |

| Conditions | Solid powder transit and DMSO stock storage |

Significantly lowers procurement logistics costs and reduces the risk of material degradation during transit or repeated assay cycles.

Kir2.3 Channel Mapping

Due to its validated EC50 of 402 nM and lack of cross-reactivity with Kir2.1 or Kv1.5, Tenidap is the procurement standard for patch-clamp and rubidium efflux assays targeting the hKir2.3 channel. It is heavily utilized in neuropharmacology to study epileptiform activity and neuronal excitability where precise channel opening is required .

Cytokine Receptor Modulation Assays

Tenidap is selected over standard NSAIDs for in vitro osteoarthritis and rheumatoid arthritis models that require the active downregulation of IL-1 receptors. Its ability to suppress IL-1R expression by up to 98% makes it an essential tool compound for evaluating metalloprotease synthesis and cartilage degradation pathways in cultured chondrocytes [1].

HTS for Inflammatory Pathway Modeling

Leveraging its high solubility profile (100 mM in DMSO) and multi-target mechanism, Tenidap is highly suitable for automated HTS platforms. Researchers procure it to establish reliable baseline controls in complex multi-pathway inflammatory screens, ensuring consistent serial dilutions without the risk of aqueous precipitation .

Small-Molecule Alternative in Cytokine Research

For laboratories looking to bypass the high costs and strict cold-chain requirements of biological IL-1 inhibitors, Tenidap serves as a highly stable, ambient-shippable small-molecule alternative. Its robust shelf life at 2-8°C and 1-month solution stability at -20°C make it ideal for long-term, multi-phase research projects .

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AX - Other antiinflammatory and antirheumatic agents, non-steroids

M01AX23 - Tenidap

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Other CAS

Wikipedia

2: Xu L, Hao Y, Wu X, Yu P, Zhu G, Hong Z. Tenidap, an agonist of the inwardly rectifying K+ channel Kir2.3, delays the onset of cortical epileptiform activity in a model of chronic temporal lobe epilepsy. Neurol Res. 2013 Jul;35(6):561-7. doi: 10.1179/1743132813Y.0000000157. Epub 2013 Feb 7. PubMed PMID: 23561319.

3: Best L, Brown PD, Sener A, Malaisse WJ. Opposing effects of tenidap on the volume-regulated anion channel and K(ATP) channel activity in rat pancreatic beta-cells. Eur J Pharmacol. 2010 Mar 10;629(1-3):159-63. doi: 10.1016/j.ejphar.2009.12.013. Epub 2009 Dec 24. PubMed PMID: 20035738.

4: Haynes DR, Hutchens MJ, Whitehouse MW, Vernon-Roberts B. A comparison of the disease-modifying and cytokine-regulating activities of tenidap, piroxicam and cyclosporin-A using the adjuvant-induced model of arthritis in rats. Inflammopharmacology. 1998;6(3):193-202. PubMed PMID: 17657619.

5: Ayral X, Mackillop N, Genant HK, Kirkpatrick J, Beaulieu A, Pippingskiöld P, Will RK, Alava S, Dougados M. Arthroscopic evaluation of potential structure-modifying drug in osteoarthritis of the knee. A multicenter, randomized, double-blind comparison of tenidap sodium vs piroxicam. Osteoarthritis Cartilage. 2003 Mar;11(3):198-207. PubMed PMID: 12623291.

6: Liu Y, Liu D, Printzenhoff D, Coghlan MJ, Harris R, Krafte DS. Tenidap, a novel anti-inflammatory agent, is an opener of the inwardly rectifying K+ channel hKir2.3. Eur J Pharmacol. 2002 Jan 25;435(2-3):153-60. PubMed PMID: 11821021.

7: Matsumoto H, Fujii A. Tenidap, an anti-inflammatory agent, inhibits DNA and collagen syntheses, depresses cell proliferation, and lowers intracellular pH in cultured human gingival fibroblasts. J Pharmacol Exp Ther. 2002 Feb;300(2):668-72. PubMed PMID: 11805231.

8: Ducoudret O, Diakov A, Müller-Berger S, Romero MF, Frömter E. The renal Na-HCO3-cotransporter expressed in Xenopus laevis oocytes: inhibition by tenidap and benzamil and effect of temperature on transport rate and stoichiometry. Pflugers Arch. 2001 Aug;442(5):709-17. PubMed PMID: 11512027.

9: Evans L, Aarons L, Coates P. A pharmacokinetic model for tenidap in normal volunteers and rheumatoid arthritis patients. Pharm Res. 1999 Oct;16(10):1608-15. PubMed PMID: 10554105.

10: Attur MG, Patel R, DiCesare PE, Steiner GC, Abramson SB, Amin AR. Regulation of nitric oxide production by salicylates and tenidap in human OA-affected cartilage, rat chondrosarcomas and bovine chondrocytes. Osteoarthritis Cartilage. 1998 Jul;6(4):269-77. PubMed PMID: 9876396.

11: Sanz JM, Chiozzi P, Di Virgilio F. Tenidap enhances P2Z/P2X7 receptor signalling in macrophages. Eur J Pharmacol. 1998 Aug 21;355(2-3):235-44. PubMed PMID: 9760038.

12: Fernandes JC, Martel-Pelletier J, Jovanovic D, Tardif G, DiBattista JA, Lascau-Coman V, Otterness IG, Pelletier JP. The effects of tenidap on canine experimental osteoarthritis: II. Study of the expression of collagenase-1 and interleukin 1beta by in situ hybridization. J Rheumatol. 1998 May;25(5):951-8. PubMed PMID: 9598897.

13: Palacios I, Lopez-Armada MJ, Hernandez P, Sanchez-Pernaute O, Gutierrez S, Miguelez R, Martinez J, Egido J, Herrero-Beaumont G. Tenidap decreases IL-8 and monocyte chemotactic peptide-1 (MCP-1) mRNA expression in the synovial tissue of rabbits with antigen arthritis and in cultured synovial cells. Clin Exp Immunol. 1998 Mar;111(3):588-96. PubMed PMID: 9528904; PubMed Central PMCID: PMC1904886.

14: Sánchez-Pernaute O, López-Armada MJ, Hernández P, Palacios I, Navarro F, Martínez J, Egido J, Herrero-Beaumont G. Antifibroproliferative effect of tenidap in chronic antigen-induced arthritis. Arthritis Rheum. 1997 Dec;40(12):2147-56. PubMed PMID: 9416851.

15: Dezube BJ, Lederman MM, Chapman B, Georges DL, Dogon AL, Mudido P, Reis-Lishing J, Cheng SL, Silberman SL, Crumpacker CS. The effect of tenidap on cytokines, acute-phase proteins, and virus load in human immunodeficiency virus (HIV)-infected patients: correlation between plasma HIV-1 RNA and proinflammatory cytokine levels. J Infect Dis. 1997 Sep;176(3):807-10. PubMed PMID: 9291340.

16: Littman BH, Schumacher HR Jr, Boyle DL, Weisman MH, Firestein GS. Effect of tenidap on metalloproteinase gene expression in rheumatoid arthritis: a synovial biopsy study. J Clin Rheumatol. 1997 Aug;3(4):194-202. PubMed PMID: 19078187.

17: Hall VC, Wolf RE. Effects of tenidap and nonsteroidal antiinflammatory drugs on the response of cultured human T cells to interleukin 2 in rheumatoid arthritis. J Rheumatol. 1997 Aug;24(8):1467-70. PubMed PMID: 9263136.

18: Carty TJ, Sweeney FJ, Griffiths RJ, Eskra JD, Ernest MJ, Pillar JS, Cheng JD, Loose LD, Joseph PA, Pazoles PP, Moore PF, Nagahisa A, Murase S, Kadin SB. Tenidap inhibits 5-lipoxygenase product formation in vitro, but this activity is not observed in three animal models. Inflamm Res. 1997 May;46(5):168-79. PubMed PMID: 9197987.

19: Jovanovic D, Caron JP, Martel-Pelletier J, Fernandes JC, Ricketts T, Pelletier JP. The therapeutic effects of tenidap in canine experimental osteoarthritis: relationship with biochemical markers. J Rheumatol. 1997 May;24(5):916-25. PubMed PMID: 9150082.

20: Lieb K, Fiebich BL, Hüll M, Berger M, Bauer J. Potent inhibition of interleukin-6 expression in a human astrocytoma cell line by tenidap. Cell Tissue Res. 1997 May;288(2):251-7. PubMed PMID: 9082960.

Explore Compound Types